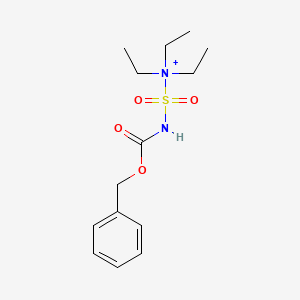
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium
Description
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium, also known as TEPA, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPA is a cationic surfactant that has been studied for its ability to function as a catalyst, a corrosion inhibitor, and a drug delivery agent. Synthesis Method: TEPA can be synthesized through a reaction between triethylamine and phenylmethoxycarbonylsulfamoyl chloride. The reaction produces TEPA as a white solid with a molecular weight of 315.85 g/mol. The synthesis method is relatively simple and can be completed in a few steps with high yield. Scientific Research Application: TEPA has been extensively studied for its applications in various fields, including catalysis, corrosion inhibition, and drug delivery. In catalysis, TEPA has been shown to be an effective catalyst for various reactions, including the Michael addition, aldol condensation, and Knoevenagel condensation. In corrosion inhibition, TEPA has been found to be an effective inhibitor for various metals, including copper, aluminum, and steel. In drug delivery, TEPA has been studied as a potential carrier for various drugs, including anticancer drugs and antibiotics. Mechanism of Action: TEPA functions as a cationic surfactant, which means it has a positive charge and can interact with negatively charged surfaces. In catalysis, TEPA functions as a base catalyst, where it deprotonates the substrate and initiates the reaction. In corrosion inhibition, TEPA forms a protective layer on the metal surface, which prevents the metal from reacting with the corrosive environment. In drug delivery, TEPA can form complexes with negatively charged drugs, which enhances their solubility and bioavailability. Biochemical and Physiological Effects: TEPA has been found to have low toxicity and is generally considered safe for laboratory experiments. However, there is limited information on its biochemical and physiological effects, and further studies are needed to fully understand its potential toxicity and side effects. Advantages and Limitations for Lab Experiments: TEPA has several advantages for laboratory experiments, including its low cost, high yield synthesis method, and versatility in various applications. However, TEPA also has some limitations, including its limited solubility in water and its potential toxicity. Future Directions: There are several potential future directions for TEPA research, including its application in nanotechnology, biotechnology, and environmental science. In nanotechnology, TEPA can be used as a template for the synthesis of nanoparticles with specific sizes and shapes. In biotechnology, TEPA can be used as a potential antimicrobial agent or as a carrier for gene therapy. In environmental science, TEPA can be used as a potential biodegradable surfactant for soil remediation. In conclusion, TEPA is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPA has been extensively studied for its applications in catalysis, corrosion inhibition, and drug delivery. TEPA functions as a cationic surfactant and has several advantages for laboratory experiments, including its low cost, high yield synthesis method, and versatility in various applications. However, further studies are needed to fully understand its potential toxicity and side effects. There are several potential future directions for TEPA research, including its application in nanotechnology, biotechnology, and environmental science.
properties
IUPAC Name |
triethyl(phenylmethoxycarbonylsulfamoyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2,6-3)21(18,19)15-14(17)20-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECCKAYDJYTNU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




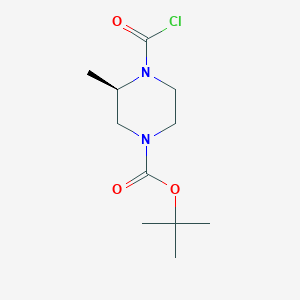

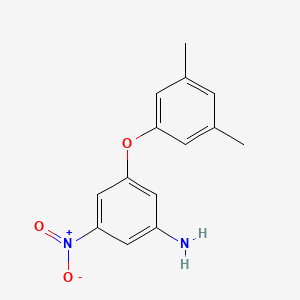
![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)
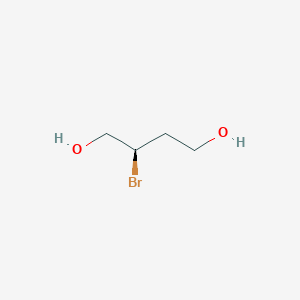
![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3266880.png)

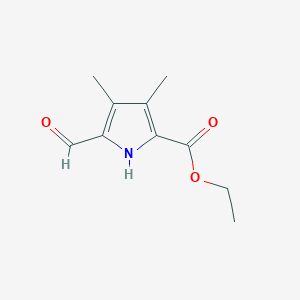
![[3,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B3266903.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)

![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
